3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-(2,2,2-trifluoroethoxy)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-5-2-3-6(12-11-5)13-4-7(8,9)10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWIDQLNPKPZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of 3-methylpyridazine with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Formation of pyridazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of various substituted pyridazine compounds.
Scientific Research Applications
3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine and related compounds:
Physicochemical Properties
- Lipophilicity : The trifluoroethoxy group in all compounds increases lipophilicity, improving membrane permeability. However, the methyl group in the target compound may reduce polarity compared to chloromethyl or chloro analogs .
- Reactivity : The chloromethyl group in 3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine makes it reactive in nucleophilic substitutions, whereas the methyl group in the target compound offers greater stability .
- Solubility : The ketone in 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one enhances water solubility via hydrogen bonding, a feature absent in the target compound .
Stability and Metabolic Considerations
- Metabolic Stability : The trifluoroethoxy group resists enzymatic degradation, a trait shared across all compounds. The methyl group in the target compound may further improve metabolic stability compared to halogenated analogs .
- Thermal Stability : Methyl groups generally enhance thermal stability over halogens, suggesting the target compound may be more suitable for high-temperature applications than its chloro analogs .
Research Findings and Data Gaps
- Data Limitations : Direct experimental data on the target compound’s synthesis, toxicity, or bioactivity are absent in the provided evidence. Further studies are needed to validate its properties.
Biological Activity
3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a trifluoroethoxy group, which enhances its lipophilicity and chemical stability. This structural modification is critical for its interaction with biological membranes and targets.
The mechanism of action of this compound involves:
- Cell Membrane Penetration : The trifluoroethoxy group aids in the compound's ability to penetrate lipid membranes.
- Enzyme Interaction : Once inside the cell, it interacts with specific enzymes and receptors, modulating various biochemical pathways that can lead to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis and inhibit cell proliferation in several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and others.
- IC50 Values : The compound demonstrated IC50 values below 5 µM against multiple cancer cell lines, indicating potent anticancer activity .
Comparative Studies
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Pyridazine with trifluoroethoxy | < 5 | Anticancer |
| 3-Methyl-6-(2,2,2-trifluoroethoxy)-2-pyridinecarbonitrile | Pyridine derivative | > 10 | Anticancer |
| 3-Methyl-6-(trifluoromethyl)pyridine | Pyridine with trifluoromethyl | < 10 | Antimicrobial |
Case Studies and Research Findings
- Study on Anticancer Activity : A series of experiments evaluated the cytotoxic effects of various pyridazine derivatives. The findings indicated that compounds similar to this compound showed enhanced cytotoxicity against cancer cell lines due to the presence of electron-withdrawing groups like trifluoroethoxy .
- Mechanistic Insights : In silico studies suggested that the compound targets cyclin-dependent kinase 2 (CDK2), a crucial regulator in cell cycle progression. This interaction leads to cell cycle arrest and apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to introduce the 2,2,2-trifluoroethoxy group into pyridazine systems?
- Methodological Answer : The trifluoroethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on halogenated pyridazine precursors. For example, reacting 3-methyl-6-chloropyridazine with 2,2,2-trifluoroethanol under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) facilitates substitution . Optimization of reaction time and stoichiometry is critical to minimize side reactions, such as over-alkylation or ring degradation.
Q. How can the purity and structural integrity of 3-methyl-6-(2,2,2-trifluoroethoxy)pyridazine be validated?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients resolves impurities .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., downfield shifts for trifluoroethoxy protons at δ ~4.5–4.7 ppm and pyridazine ring protons at δ ~8.0–9.0 ppm) .
- 19F NMR : A singlet near δ −70 ppm confirms the trifluoroethoxy group .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS provides accurate molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of trifluoroethoxy substitution in pyridazine derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational studies (DFT) reveal that electron-deficient positions on the pyridazine ring (e.g., para to electron-withdrawing groups like methyl) are more reactive toward nucleophilic attack. For this compound, the methyl group at position 3 deactivates adjacent positions, directing substitution to position 5. Solvent effects (e.g., DMSO enhancing nucleophilicity) and counterion selection (e.g., K⁺ vs. Na⁺) further modulate reactivity .
Q. How can degradation pathways of this compound be systematically analyzed under pharmaceutical storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative H2O2, thermal/photo stress) and monitor degradation products via LC-MS/MS. For example, acidic conditions may hydrolyze the trifluoroethoxy group to yield 3-methyl-6-hydroxypyridazine .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life by extrapolating degradation rates at elevated temperatures (40–60°C) to standard storage conditions (25°C) .
Q. What computational tools are effective in predicting the biological activity of trifluoroethoxy-substituted pyridazines?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The trifluoroethoxy group’s hydrophobicity and electron-withdrawing nature enhance binding affinity in hydrophobic pockets .
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for CF3 groups) with bioactivity data from analogous compounds to predict IC50 values .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar pyridazine derivatives: How should researchers address this?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. To resolve:
- DSC/TGA Analysis : Determine melting points via differential scanning calorimetry (DSC) and confirm purity with thermogravimetric analysis (TGA) .
- Crystallography : Single-crystal X-ray diffraction (e.g., as in ) identifies lattice packing differences.
Experimental Design Considerations
Q. How to optimize reaction yields for large-scale synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
